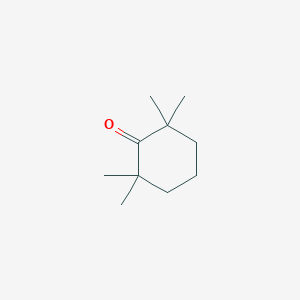

2,2,6,6-Tetramethylcyclohexanone

Descripción general

Descripción

2,2,6,6-Tetramethylcyclohexanone is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.2493 . It contains a total of 29 atoms; 18 Hydrogen atoms, 10 Carbon atoms, and 1 Oxygen atom .

Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethylcyclohexanone includes 1 six-membered ring and 1 ketone (aliphatic). It also contains 11 non-H bonds, 1 multiple bond, and 1 double bond .Aplicaciones Científicas De Investigación

Redox-Responsive Hydrogels

One of the most significant applications of 2,2,6,6-Tetramethylcyclohexanone is in the creation of redox-responsive hydrogels . These hydrogels are based on polymer networks containing 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) stable nitroxide radicals and oligoethylene glycol methyl ether methacrylate (OEGMA) .

Controlled Release: These hydrogels can be used for the electrochemically triggered release of active molecules . For instance, the positive charges present on the oxoammonium groups of oxidized TEMPO can encapsulate negatively charged molecules like aspirin. The electrochemical reduction of oxoammonium groups into nitroxide radicals triggers the release of these molecules .

Catalysis: The same hydrogels can also act as catalysts for the oxidation of primary alcohols into aldehydes . The hydrogels are swelled with benzylic alcohol and tert-butyl nitrite as co-catalyst, and the temperature is raised to 50 °C to start the oxidation reaction .

Chemical Properties

2,2,6,6-Tetramethylcyclohexanone has a molecular weight of 154.254 and a linear formula of C10H18O . This information is crucial for researchers and scientists who are studying the compound’s properties and potential applications.

Safety and Hazards

This compound is classified as having acute toxicity (Category 4, Oral) and may cause skin sensitization (Category 1) . It is harmful if swallowed and may cause an allergic skin reaction. Protective measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

2,2,6,6-tetramethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWBUOOIBTVSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152477 | |

| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethylcyclohexanone | |

CAS RN |

1195-93-3 | |

| Record name | 2,2,6,6-Tetramethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethyl-cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

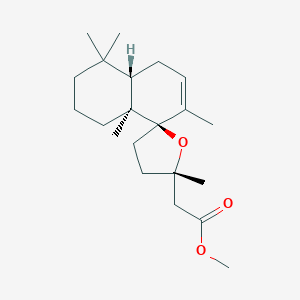

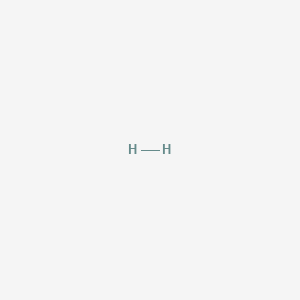

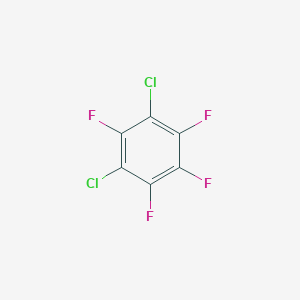

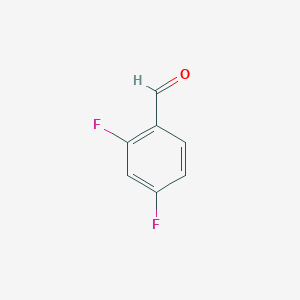

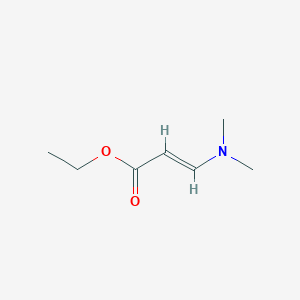

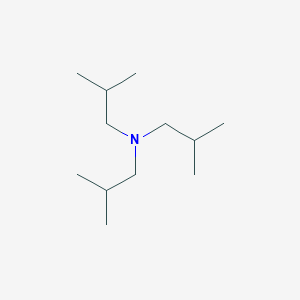

Feasible Synthetic Routes

Q & A

Q1: What are some of the unique reactivity patterns of 2,2,6,6-Tetramethylcyclohexanone?

A1: 2,2,6,6-Tetramethylcyclohexanone exhibits interesting reactivity due to the steric hindrance imposed by the four methyl groups. For example, it undergoes a regioselective cyclopalladation-oxidation reaction, leading to the formation of β-acetoxy derivatives. [] This reaction highlights the influence of steric factors on the selectivity of palladation. Furthermore, lead tetraacetate oxidation of 2,2,6,6-Tetramethylcyclohexanone oxime results in C-C bond cleavage, producing acetyl hydroxamates. In certain cases, this reaction proceeds through the formation of nitrile oxide intermediates. []

Q2: How does the structure of 2,2,6,6-Tetramethylcyclohexanone affect its fragmentation under chemical ionization conditions?

A2: Studies using deuterium and carbon-13 labeled 2,2,6,6-Tetramethylcyclohexanone have revealed two distinct pathways for its fragmentation under chemical ionization. The energetically favored pathway involves a series of methyl migrations and ring contractions, ultimately yielding protonated acetone. [] This fragmentation pattern provides valuable insights into the gas-phase ion chemistry of sterically hindered ketones.

Q3: Can you describe the use of 2,2,6,6-Tetramethylcyclohexanone in computational chemistry studies?

A3: 2,2,6,6-Tetramethylcyclohexanone serves as a model system for simulating Magnetic Circular Dichroism (MCD) spectra using ab initio methods. [] This approach involves a nonperturbative treatment of the magnetic field and allows for the accurate prediction of MCD spectra. By comparing simulated and experimental spectra, researchers gain insights into the electronic structure and properties of molecules.

Q4: What is the significance of 2,2,6,6-Tetramethylcyclohexanone in the context of hindered ketones?

A4: 2,2,6,6-Tetramethylcyclohexanone, along with 2,2,6-Trimethylcyclohexanone, serves as a valuable model compound for studying the behavior of hindered ketones. [] These compounds provide a platform for investigating the impact of steric hindrance on reactivity, conformation, and spectroscopic properties.

Q5: Is there a straightforward method for complete methylation at the alpha positions of certain ketones, like 2,2,6,6-Tetramethylcyclohexanone?

A5: Yes, a convenient procedure exists for the complete methylation of the alpha positions in some ketones, including 2,2,6,6-Tetramethylcyclohexanone. This method involves treating the ketone with methyl iodide and powdered potassium hydroxide in the presence of a catalytic amount of 18-crown-6. [] This approach offers a practical route to synthesize fully methylated ketones.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)